Galanal A
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Overview
Description
Galanal A is a secondary alcohol and is a part of the Galangal species, which is a member of the Zingiberaceae family . Galangal is a rhizome used often in Asian, Southeast Asian, and Indian cooking . It’s peppery and spicy with a zesty bite and a hint of pine .
Synthesis Analysis
The first total synthesis of this compound and B has been achieved from naturally occurring geraniol . Key steps in this synthesis are the use of a Lewis acid assisted chiral Brønsted acid (chiral LBA) mediated cationic polyene cyclization and a titanocene-mediated radical cyclization for the asymmetric assembly of the “AB” ring and the construction of the all-carbon quaternary center at the junction of the “BC” ring, respectively .Molecular Structure Analysis
This compound has a molecular formula of C20H30O3 . Its InChI isInChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1
. Chemical Reactions Analysis
This compound has been found to inhibit the activity of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan . This compound attenuated L-kynurenine formation with an IC50 value of 7.7 µM in the assay system using recombinant human IDO1, and an IC50 value of 45 nM in the cell-based assay .Physical And Chemical Properties Analysis
This compound is a secondary alcohol . It’s a part of the Galangal species, which is known for its sharp, citrusy notes and slightly piney aroma . Galangal is a rhizome used often in Asian, Southeast Asian, and Indian cooking . It’s peppery and spicy with a zesty bite and a hint of pine .Scientific Research Applications
Synthesis and Chemical Characteristics
- Galanal A, a labdane diterpene, has been synthesized from commercially available (+)-sclareolide. Key steps in this synthesis include a Wittig reaction and titanocene-mediated radical cyclization, marking the first chemical synthesis of this compound and B (Kumar & Chein, 2014).
- Another approach for the total synthesis of this compound and B from geraniol was reported, involving Lewis acid-assisted chiral Brønsted acid-mediated cationic polyene cyclization and titanocene-mediated radical cyclization (Lin & Chein, 2017).
Biological Activities and Potential Therapeutic Applications
- This compound has demonstrated significant inhibitory effects on Indoleamine 2,3-Dioxygenase (IDO) 1, a key enzyme in L-tryptophan degradation with an important role in immunomodulation. This inhibition may have potential therapeutic applications for immune-related diseases (Yamamoto et al., 2014).
- In a study on human T lymphoma Jurkat cells, galanals A and B induced apoptotic cell death, suggesting their potential as anticancer agents. This apoptosis was characterized by DNA fragmentation, caspase-3 activation, and mitochondrial involvement (Miyoshi et al., 2003).
- This compound and B were also found to exhibit antimicrobial activities against Gram-positive bacteria and yeasts. This was observed in a study examining diterpene dialdehydes from the myoga (Zingiber mioga Roscoe) plant (Abe et al., 2004).
Mechanism of Action
properties
CAS RN |
104086-74-0 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4aS,6aS,7S,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde |
InChI |
InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1 |
InChI Key |
UDKRLAJJSYRYRU-VYMYIBDJSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@@H]3O)C=O)C=O)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C |
synonyms |
galanal A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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